4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole

Description

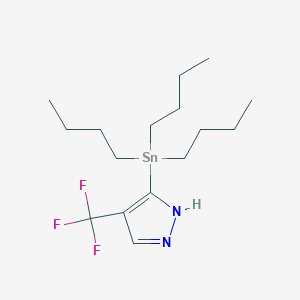

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole (CAS: 790661-62-0) is a pyrazole derivative featuring a trifluoromethyl (-CF₃) group at position 4 and a tributylstannyl (-Sn(C₄H₉)₃) group at position 4. This compound is primarily utilized in organic synthesis as a reagent for Stille coupling reactions, where organostannanes facilitate cross-coupling with aryl or vinyl halides . The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the pyrazole ring, while the tributylstannyl group provides reactivity for metal-mediated transformations. Its applications span pharmaceuticals, agrochemicals, and materials science, though its stability requires careful handling due to the moisture sensitivity of organotin compounds.

Properties

IUPAC Name |

tributyl-[4-(trifluoromethyl)-1H-pyrazol-5-yl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDKUDVVIPYIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29F3N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90462138 | |

| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790661-62-0 | |

| Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.

-

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation. A common method involves the use of trifluoromethyl iodide (CF₃I) in the presence of a base such as cesium carbonate (Cs₂CO₃).

-

Stannylation: : The tributylstannyl group can be introduced through a stannylation reaction. This can be achieved by reacting the pyrazole derivative with tributyltin chloride (Bu₃SnCl) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the stannyl group, leading to the formation of organotin oxides or other oxidized derivatives.

-

Reduction: : Reduction reactions can target the trifluoromethyl group or the pyrazole ring, potentially leading to the formation of partially or fully reduced products.

-

Substitution: : The stannyl group can be substituted with various nucleophiles, such as halides, alkyl groups, or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and ozone (O₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr), alkyl lithium reagents (e.g., n-BuLi), and Grignard reagents (e.g., RMgX) are commonly employed.

Major Products

Oxidation: Organotin oxides or hydroxides.

Reduction: Reduced pyrazole derivatives or trifluoromethyl derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Antitumor Activity

Research indicates that derivatives of pyrazole, including 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole, exhibit significant antitumor properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung carcinoma cells. The incorporation of trifluoromethyl groups has been linked to increased potency against cancer targets due to enhanced lipophilicity and metabolic stability .

2. Anti-inflammatory Properties

Compounds with a pyrazole backbone have been investigated for their anti-inflammatory effects. For example, this compound has shown potential as an anti-inflammatory agent in preclinical studies. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory response .

3. Neuroprotective Effects

Recent studies suggest that pyrazole derivatives may possess neuroprotective properties. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects .

Agrochemical Applications

1. Pesticides and Herbicides

The application of pyrazole derivatives in agriculture is notable, particularly as pesticides and herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a range of agricultural pests and weeds. Research has demonstrated that such compounds can disrupt pest physiology or inhibit growth, thereby serving as effective agrochemicals .

2. Fungicides

In addition to insecticidal properties, pyrazole derivatives have been explored for their fungicidal activities. The structural modifications provided by the trifluoromethyl group contribute to the efficacy against various fungal pathogens .

Material Science Applications

1. Synthesis of Advanced Materials

The unique reactivity of this compound allows it to be used in synthesizing advanced materials, including polymers and nanomaterials. Its ability to act as a precursor in organometallic chemistry opens pathways for creating materials with tailored properties for electronics and photonics .

Case Studies

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-5-(tributylstannyl)pyrazole depends on its specific application. In organic synthesis, it acts as a reagent that introduces trifluoromethyl and stannyl groups into target molecules. The trifluoromethyl group can influence the electronic properties of the molecule, while the stannyl group can participate in various substitution reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Positional Effects : The placement of -CF₃ significantly influences reactivity. In BTP2, dual -CF₃ groups at C3 and C5 enhance biological activity by modulating calcium channels, whereas the stannyl group in the target compound enables synthetic versatility .

- Electronic Effects : -CF₃ groups stabilize negative charge density on the pyrazole ring, increasing acidity and directing electrophilic substitution. This contrasts with electron-donating groups (e.g., methoxy in ), which reduce ring reactivity .

- Substituent Diversity : Halogens (e.g., -Cl in ) and heterocycles (e.g., thiadiazole in ) alter solubility and binding affinity, tailoring compounds for therapeutic vs. synthetic applications.

Biological Activity

4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and research findings.

This compound is characterized by the presence of a trifluoromethyl group and a tributylstannyl substituent. These functional groups contribute to its reactivity and biological interactions. The compound is often utilized in radical trifluoromethylation reactions, which are crucial in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The tributylstannyl moiety can facilitate interactions with biomolecules through coordination or radical mechanisms.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest promising antibacterial activity .

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition (%) |

|---|---|---|---|

| This compound | E. coli | 50 | 94.5 |

| Similar Pyrazole Derivative | P. aeruginosa | 75 | 67.3 |

| Another Derivative | S. aureus | 100 | 70.4 |

Case Studies

-

Synthesis and Evaluation :

A study synthesized a library of pyrazole derivatives, including those with the trifluoromethyl group, evaluating their biological activities against various pathogens. The findings indicated that the incorporation of the trifluoromethyl group significantly enhanced the antimicrobial efficacy of the compounds tested . -

Radical Trifluoromethylation :

Another research focused on the radical trifluoromethylation capabilities of this compound, demonstrating its utility in generating diverse fluorinated compounds with potential therapeutic applications.

Research Findings

Recent studies have highlighted the compound's potential as a lead candidate for drug discovery due to its unique properties:

- Anticancer Properties : Preliminary investigations suggest that similar pyrazole derivatives may exhibit cytotoxic effects against cancer cell lines, warranting further exploration into their mechanisms of action and therapeutic potential.

- Enzyme Inhibition : Some derivatives have demonstrated the ability to inhibit specific enzymes linked to disease pathways, indicating a possible role in therapeutic interventions for conditions such as inflammation or cancer .

Q & A

(Basic) What synthetic routes are used to prepare the pyrazole core with trifluoromethyl substituents?

The pyrazole core can be synthesized via cyclocondensation reactions. For example, ethyl acetoacetate reacts with phenylhydrazine derivatives under basic conditions to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives . Alternative methods include using diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride to yield triazolo-pyrazole hybrids . The trifluoromethyl group is introduced via fluorinating agents or direct substitution during cyclization .

(Advanced) How can X-ray crystallography resolve molecular geometry and intermolecular interactions?

Single-crystal X-ray diffraction with SHELXL refinement determines bond lengths, angles, and dihedral angles (e.g., deviations in aromatic ring planarity) . Hydrogen bonding networks (N-H⋯O/F) and π-π stacking interactions (3.6–3.7 Å) validate molecular packing . For example, pyrazolium salts exhibit U-shaped units linked via R44(14) ring motifs .

(Basic) What spectroscopic methods confirm structural integrity?

- 1H/13C NMR : Identifies proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and carbon frameworks.

- 19F NMR : Detects trifluoromethyl groups at δ 120–125 ppm .

- IR Spectroscopy : C-F stretches (1000–1400 cm⁻¹) and Sn-C vibrations (<600 cm⁻¹).

- HRMS : Validates molecular ion peaks and isotopic patterns .

(Advanced) How are structure-activity relationship (SAR) studies designed for biological activity?

- Substituent Variation : Modify substituents (e.g., electron-withdrawing groups like trifluoromethyl) to assess activity changes .

- Molecular Docking : Use AutoDock Vina to predict binding modes against targets like 14-α-demethylase (PDB: 3LD6). Analyze hydrogen bonds (e.g., N-H⋯O) and π-π interactions with cofactors .

- Bioassay Cross-Validation : Compare results with known inhibitors (e.g., triazolo-thiadiazepines) to identify pharmacophores .

(Basic) What purification techniques are effective post-synthesis?

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates pyrazole derivatives (>98% purity) .

- Recrystallization : Use methanol or ethanol to purify crystalline intermediates .

(Advanced) How do computational methods elucidate electronic properties?

- DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-311G**) to analyze frontier orbitals and Fukui indices for reactivity prediction .

- Electrostatic Potential Maps : Visualize electron-rich regions (e.g., pyrazole N-atoms) for nucleophilic attack sites .

(Advanced) How are contradictions in biological assay data addressed?

- Synthetic Validation : Confirm compound integrity via NMR and HRMS .

- Fragment-Based Design : Merge active pharmacophores from crystallographic data (e.g., 4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole fragments) to improve activity .

- Dose-Response Analysis : Use IC50/EC50 curves to rule out false positives .

(Advanced) What strategies enhance regioselective functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.